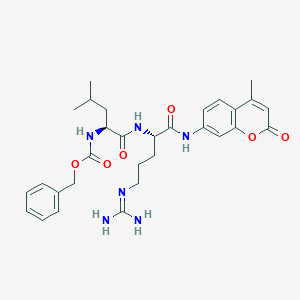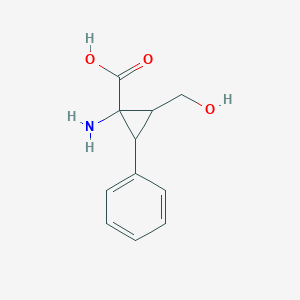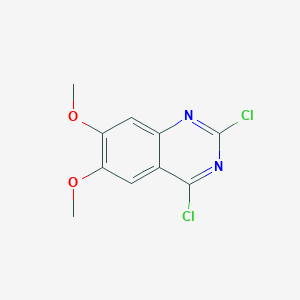![molecular formula C9H17NO B120593 ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol CAS No. 156366-59-5](/img/structure/B120593.png)
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol, also known as MOPM, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
作用机制
The mechanism of action of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and neuronal cell death. ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and proliferation. Additionally, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress and inflammation.
生化和生理效应
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to have various biochemical and physiological effects in animal models. Studies have shown that ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol can reduce tumor growth and increase survival rates in mice with cancer. Additionally, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to improve cognitive function and reduce neuronal cell death in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has several advantages for lab experiments, including its synthetic accessibility and potential as a therapeutic agent for various diseases. However, one limitation of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol. One area of interest is the development of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol and its potential as a therapeutic agent in various diseases. Finally, studies on the toxicity and pharmacokinetics of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol are needed to evaluate its safety for clinical use.
Conclusion:
In conclusion, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol, or ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol, is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its mechanism of action involves the inhibition of enzymes and proteins involved in cancer cell growth and neuronal cell death. While ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has several advantages for lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
合成方法
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol can be synthesized using a multistep process that involves the reaction of cyclopentanone with hydroxylamine to form an oxime intermediate. The oxime is then reduced to form an amine, which is subsequently reacted with formaldehyde to form the final product, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol.
科学研究应用
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
156366-59-5 |
|---|---|
产品名称 |
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol |
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC 名称 |
[(2R,3aR,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]methanol |
InChI |
InChI=1S/C9H17NO/c1-10-8(6-11)5-7-3-2-4-9(7)10/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1 |
InChI 键 |
DDJDHVXYRDHLRY-IWSPIJDZSA-N |
手性 SMILES |
CN1[C@@H]2CCC[C@@H]2C[C@@H]1CO |
SMILES |
CN1C2CCCC2CC1CO |
规范 SMILES |
CN1C2CCCC2CC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)






![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)




